molecular formula C16H11NO3 B3058553 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-85-5

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Cat. No. B3058553
CAS RN: 90033-85-5
M. Wt: 265.26 g/mol
InChI Key: MDNVIERJIAHIIH-UHFFFAOYSA-N
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Description

“4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” is a synthetic compound . It belongs to the class of quinoline derivatives . The quinoline nucleus is present in numerous biological compounds and has been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid”, involves several steps . The process includes the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . This synthesis methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

The molecular structure of “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” is characterized by the presence of a quinoline nucleus . This nucleus is a bicyclic compound that includes a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid” include multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . These reactions result in targeted modifications at various positions on the 4-quinolone nucleus .

Scientific Research Applications

1. Biological and Synthetic Versatility

4-Oxoquinolines, including compounds like 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, are significant in medicinal chemistry due to their biological and synthetic versatility. They are noted for their various pharmacological activities, such as antibacterial and antiviral properties. The specific structural unit of the 4-oxoquinoline core, like the one in 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, is linked to these biological activities (Batalha et al., 2019).

2. Antimicrobial Properties

These compounds have been synthesized and tested for their antimicrobial properties. Specifically, variations of the 4-oxoquinoline structure have shown significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in combating various infections (Patel & Patel, 2010).

3. Role in Antitumor Research

Some derivatives of 4-oxoquinoline have been synthesized as part of the structural-activity relationship studies of antitumor antibiotics. This implies their relevance in cancer research, particularly in understanding the mechanism of action of certain antitumor compounds (Li et al., 2013).

4. Analgesic Properties

4-Oxoquinoline derivatives have been studied for their potential analgesic properties. The presence of certain groups within their structure, such as the carboxylic group and benzyl fragment, is critical for their analgesic effect, indicating their potential application in pain management (Ukrainets et al., 2010).

5. Synthesis and Structural Analysis

Research into the synthesis, structure elucidation, and computational analysis of 4-oxoquinoline derivatives provides insights into their chemical properties and potential applications in various fields of medicinal chemistry. This includes studies on their interaction with protein targets, which can lead to the development of new therapeutic agents (Hayani et al., 2021).

6. Use in NMDA Receptor Studies

Some derivatives of 4-oxoquinoline have been synthesized for potential use in SPECT (Single Photon Emission Computed Tomography) studies of the N-methyl-D-aspartate (NMDA) receptor in the human brain. This illustrates their potential application in neurological research and neuroimaging (Dumont & Slegers, 1996).

properties

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNVIERJIAHIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540287
Record name 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

CAS RN

90033-85-5
Record name 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saponification proceeded with dissolving 26.5 g (0.1 mol) 4-oxo-2-phenyl-1,4-dihydro-quinoline-6-carboxylic acid ethyl ester in ethanol (100 mL), adding 10 eq. of 1N NaOH solution and stirring at 40° C. for 4 hr. The ethanol was evaporated, water was added and acidified, and the precipitate filtered. The white product was dried over P2O5 to give quantitative amounts of 4-oxo-2-phenyl-1,4-dihydro-quinoline-6-carboxylic acid.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

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